3-(2-(Difluoromethoxy)phenyl)azetidine hydrochloride
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Overview
Description
3-(2-(Difluoromethoxy)phenyl)azetidine hydrochloride is a chemical compound with significant interest in various fields of scientific research It is characterized by the presence of an azetidine ring, a four-membered nitrogen-containing heterocycle, and a difluoromethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Difluoromethoxy)phenyl)azetidine hydrochloride typically involves multiple steps. One common method starts with the preparation of the difluoromethoxyphenyl precursor, which is then reacted with azetidine under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is optimized for high yield and purity, often using automated systems to control temperature, pressure, and reaction time. The final product is typically purified through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
3-(2-(Difluoromethoxy)phenyl)azetidine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethoxyphenyl ketones, while reduction could produce difluoromethoxyphenyl alcohols.
Scientific Research Applications
3-(2-(Difluoromethoxy)phenyl)azetidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-(Difluoromethoxy)phenyl)azetidine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and inhibition of certain enzymes.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-(Trifluoromethyl)phenyl)azetidine hydrochloride
- 3-(4-Fluorophenyl)azetidine hydrochloride
- 3-(2-Methylphenoxy)azetidine hydrochloride
- 3-(3-Methoxyphenyl)azetidine hydrochloride
Uniqueness
3-(2-(Difluoromethoxy)phenyl)azetidine hydrochloride is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C10H12ClF2NO |
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Molecular Weight |
235.66 g/mol |
IUPAC Name |
3-[2-(difluoromethoxy)phenyl]azetidine;hydrochloride |
InChI |
InChI=1S/C10H11F2NO.ClH/c11-10(12)14-9-4-2-1-3-8(9)7-5-13-6-7;/h1-4,7,10,13H,5-6H2;1H |
InChI Key |
TXPVGPIDJAPLER-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C2=CC=CC=C2OC(F)F.Cl |
Origin of Product |
United States |
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